Fz7-21

Wnt signaling Frizzled GPCR binding affinity

Fz7-21 ((Ac)-LPSDDLEFWCHVMY-NH2) is a synthetic, 14-amino acid peptide antagonist that selectively binds the extracellular cysteine-rich domain (CRD) of the Frizzled 7 (FZD7) receptor, a class Frizzled GPCR. Identified via phage display, Fz7-21 engages a previously uncharacterized site adjacent to the lipid-binding groove, inducing conformational changes that disrupt the architecture of this groove.

Molecular Formula C83H114N18O23S2
Molecular Weight 1796.0 g/mol
Cat. No. B15544070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFz7-21
Molecular FormulaC83H114N18O23S2
Molecular Weight1796.0 g/mol
Structural Identifiers
InChIInChI=1S/C83H114N18O23S2/c1-42(2)29-56(92-76(117)60(35-67(107)108)96-77(118)61(36-68(109)110)97-79(120)63(39-102)98-81(122)65-19-14-27-101(65)83(124)62(30-43(3)4)88-45(7)103)73(114)89-53(24-25-66(105)106)71(112)93-57(32-46-15-10-9-11-16-46)74(115)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(116)99-64(40-125)80(121)95-59(34-49-38-85-41-87-49)78(119)100-69(44(5)6)82(123)90-54(26-28-126-8)72(113)91-55(70(84)111)31-47-20-22-50(104)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102,104,125H,14,19,24-36,39-40H2,1-8H3,(H2,84,111)(H,85,87)(H,88,103)(H,89,114)(H,90,123)(H,91,113)(H,92,117)(H,93,112)(H,94,115)(H,95,121)(H,96,118)(H,97,120)(H,98,122)(H,99,116)(H,100,119)(H,105,106)(H,107,108)(H,109,110)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1
InChIKeyIAZGQQUTTRFISH-AXEDDYHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fz7-21 Peptide Antagonist: Procurement-Grade, Selective Frizzled 7 (FZD7) Inhibitor for Wnt Pathway Research


Fz7-21 ((Ac)-LPSDDLEFWCHVMY-NH2) is a synthetic, 14-amino acid peptide antagonist that selectively binds the extracellular cysteine-rich domain (CRD) of the Frizzled 7 (FZD7) receptor, a class Frizzled GPCR [1]. Identified via phage display, Fz7-21 engages a previously uncharacterized site adjacent to the lipid-binding groove, inducing conformational changes that disrupt the architecture of this groove [2]. This interaction functionally antagonizes WNT3A-induced canonical Wnt/β-catenin signaling, with reported IC50 values of 100 nM in HEK293 cells and 50 nM for blocking β-catenin stabilization in mouse L cells [1]. Its selective binding profile and defined mechanism differentiate it from broad-spectrum Wnt pathway modulators and underscore its utility as a precise pharmacological tool for dissecting FZD7-specific biology [3]. This compound is provided as the TFA salt (CAS 2247635-23-8) for research use only.

Why Fz7-21 Cannot Be Substituted by Alternative FZD7 or Broad-Spectrum Wnt Inhibitors


The Frizzled receptor family comprises ten isoforms (FZD1-10) with high sequence homology, particularly within the lipid-binding groove of their CRDs, making the development of isoform-selective pharmacological agents exceptionally challenging [1]. A 2024 functional screening study revealed that the vast majority of reported small-molecule FZD-targeting compounds lack genuine FZD inhibitory activity in selective Wnt ligand-driven assays, instead exhibiting off-target effects such as luciferase quenching (e.g., F7H) or downstream pathway inhibition (e.g., niclosamide) [2]. Furthermore, other peptide-based antagonists like FzM1 target FZD4 rather than FZD7, while small-molecule FZD7 inhibitors such as SRI 37892 and F7H demonstrate substantially weaker potency (micromolar IC50) and unclear isoform selectivity [REFS-2, REFS-3]. In this landscape, Fz7-21 remains uniquely validated as a functional, FZD7-selective inhibitor, underscoring that generic substitution with other Wnt/FZD modulators will compromise experimental specificity and interpretability [2].

Fz7-21 Product-Specific Quantitative Evidence Guide: Differentiating from Closest Analogs and In-Class Candidates


Superior FZD7 Binding Affinity of Fz7-21 vs. Small-Molecule Inhibitors F7H and SRI 37892

Fz7-21 demonstrates sub-100 nM binding affinity to the FZD7 CRD, with EC50 values of 58 nM for human and 34 nM for mouse receptors, respectively [1]. In contrast, the small-molecule FZD7 antagonist F7H exhibits an IC50 of 1.25 μM, representing a 21-fold lower potency than Fz7-21's human FZD7 EC50 [2]. Similarly, SRI 37892, another small-molecule FZD7 inhibitor, displays an IC50 of 0.66 μM (660 nM) in Wnt/β-catenin assays . This quantitative disparity establishes Fz7-21 as the high-affinity benchmark for FZD7 targeting.

Wnt signaling Frizzled GPCR binding affinity EC50

Functional FZD7 Antagonism in Wnt3A-Driven Canonical Signaling: IC50 Comparison with Reported Small-Molecule Inhibitors

In a Wnt3A-stimulated TOPbrite dual-luciferase reporter assay in HEK293 cells, Fz7-21 inhibits β-catenin-dependent transcription with an IC50 of 100 nM [1]. By comparison, the small-molecule FZD7 antagonist F7H requires a concentration 12.5-fold higher (IC50 = 1.25 μM) to achieve similar inhibition [2]. The FZD7 inhibitor SRI 37892 demonstrates an IC50 of 0.66 μM (660 nM), representing a 6.6-fold lower potency than Fz7-21 in the same signaling context . Furthermore, a 2024 functional validation study confirmed that Fz7-21 is the only compound among those tested that authentically inhibits FZD7 function in a Wnt ligand-driven canonical pathway assay, whereas compounds like F7H were found to act as firefly luciferase inhibitors rather than true FZD antagonists [3].

Wnt/β-catenin functional antagonism IC50 reporter assay

Isoform Selectivity of Fz7-21: CRD Binding Profile vs. Off-Target Frizzled Receptors

Fz7-21 was selected from a phage display library specifically for its ability to bind the FZD7 CRD. Subsequent characterization demonstrated that Fz7-21 selectively binds to the FZD7 CRD subclass, engaging a unique site proximal to the lipid-binding groove that is not conserved across other Frizzled isoforms [1]. In stark contrast, a 2024 functional screening study reported that small molecules such as F7H, which were previously claimed to be FZD7-selective, were found to act as non-specific firefly luciferase inhibitors in reporter assays [2]. Other compounds, including FzM1, are selective for FZD4 rather than FZD7 . While precise quantitative selectivity indices (e.g., fold-selectivity over FZD1, FZD2, FZD4) are not reported in the primary literature, the combination of targeted phage display selection and unique binding site engagement strongly implies a high degree of isoform specificity that is unmatched by the promiscuous or poorly characterized small-molecule alternatives.

isoform selectivity Frizzled CRD binding specificity off-target profiling

Disruption of Stem Cell Function in Intestinal Organoids: Fz7-21 Demonstrates Ex Vivo Functional Efficacy

Fz7-21 treatment (1 μM) significantly impaired stem cell function in murine intestinal organoids, a physiologically relevant ex vivo model that recapitulates the niche-dependent self-renewal of LGR5+ intestinal stem cells [1]. This functional effect is directly attributed to FZD7 antagonism, as FZD7 is enriched in LGR5+ intestinal stem cells and plays a critical role in their self-renewal [1]. In contrast, small-molecule FZD7 inhibitors such as F7H and SRI 37892 have not been validated in comparable organoid models; their reported activities are largely confined to cell line-based proliferation assays [2]. The ability of Fz7-21 to disrupt stem cell function in a 3D organoid context provides evidence of its efficacy in a complex, multicellular system that more accurately mimics in vivo tissue architecture.

intestinal organoids LGR5+ stem cells ex vivo efficacy 3D culture

In Vivo Efficacy in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease: Fz7-21 Reduces Tau Hyperphosphorylation and Improves Cognitive Function

A 2024 Chinese patent (CN118356478A) discloses that Fz7-21 administration in APP/PS1 transgenic mice, a widely used model of Alzheimer's disease, significantly inhibits tau hyperphosphorylation and improves cognitive dysfunction [1]. Specifically, treatment with Fz7-21 reduced phosphorylated tau protein expression levels as measured by Western blot and cellular tau imaging, and improved performance in the Morris water maze test, indicating enhanced spatial learning and memory [1]. While other Wnt pathway modulators (e.g., LGK974, XAV939) have been explored in neurodegenerative contexts, none are reported to have direct, FZD7-selective effects on tau pathology in vivo. This patent provides the first in vivo evidence for Fz7-21's therapeutic potential beyond cancer, expanding its utility to neuroscience applications.

Alzheimer's disease tau phosphorylation APP/PS1 mice cognitive function in vivo efficacy

Structural Elucidation of a Novel Binding Site: Fz7-21 Engages the FZD7 CRD Lipid-Binding Groove Periphery

The co-crystal structure of Fz7-21 bound to the human FZD7 CRD (PDB: 5WBS) reveals that the peptide engages a previously uncharacterized site adjacent to the lipid-binding groove, rather than occupying the groove itself [1]. This interaction induces a conformational change that alters the architecture of the lipid-binding groove, a feature critical for Wnt ligand recognition and signaling [1]. In contrast, small-molecule inhibitors such as F7H and SRI 37892 target the transmembrane domain (TMD) of FZD7, and their precise binding modes and conformational effects are not structurally characterized [2]. The availability of a high-resolution (2.88 Å) crystal structure for Fz7-21 provides a definitive atomic-level understanding of its mechanism, enabling rational design of derivatives and facilitating structure-based procurement decisions.

X-ray crystallography binding site structure-activity relationship allosteric modulation

Recommended Research and Industrial Application Scenarios for Fz7-21 Peptide Antagonist


Target Validation and Mechanistic Dissection of FZD7-Specific Wnt/β-Catenin Signaling in Cancer Stem Cell Biology

Given its sub-100 nM potency and unique functional validation in Wnt3A-driven canonical assays [REFS-1, REFS-2], Fz7-21 is ideally suited for target validation studies aiming to dissect the specific contribution of FZD7 to Wnt signaling in cancer stem cells. Unlike broad-spectrum Wnt inhibitors (e.g., LGK974, XAV939) or promiscuous small molecules that exhibit off-target luciferase inhibition (e.g., F7H), Fz7-21 provides clean, on-target FZD7 antagonism [3]. This enables researchers to confidently attribute observed phenotypes—such as reduced self-renewal, decreased colony formation, or altered differentiation—directly to FZD7 inhibition, thereby strengthening mechanistic conclusions in colorectal cancer, gastric cancer, and other FZD7-driven malignancies.

Ex Vivo Organoid-Based Disease Modeling for Intestinal Stem Cell and Regenerative Medicine Research

Fz7-21 is the only FZD7-targeting agent with demonstrated efficacy in impairing LGR5+ stem cell function in murine intestinal organoids [1]. This ex vivo efficacy makes Fz7-21 the preferred tool for studies requiring physiologically relevant 3D culture systems. It can be used to model FZD7-dependent intestinal homeostasis, investigate stem cell niche signaling, and screen for genetic or chemical modifiers of FZD7-mediated self-renewal. Alternative compounds like SRI 37892 and F7H lack validation in such models, limiting their utility for organoid-based regenerative medicine and disease modeling applications.

Preclinical Alzheimer's Disease Research: Investigating FZD7-Mediated Tau Pathology and Cognitive Decline

A 2024 patent demonstrates that Fz7-21 reduces tau hyperphosphorylation and improves cognitive function in APP/PS1 transgenic mice [2]. This provides a strong rationale for using Fz7-21 in preclinical neuroscience studies aimed at exploring the role of FZD7 and Wnt signaling in tauopathy and neurodegeneration. Researchers can employ Fz7-21 to interrogate the mechanistic link between FZD7 antagonism, tau phosphorylation status, and synaptic function in vivo. This application expands the compound's utility beyond oncology, offering a validated starting point for Alzheimer's disease research programs.

Structure-Activity Relationship (SAR) Studies and Rational Design of Next-Generation FZD7 Antagonists

The availability of a high-resolution (2.88 Å) co-crystal structure of Fz7-21 bound to the FZD7 CRD (PDB: 5WBS) [3] provides an unparalleled foundation for structure-guided drug discovery. Medicinal chemists and structural biologists can utilize this structural data to rationally design peptide mimetics, optimize binding affinity through residue substitutions, or develop novel small molecules that recapitulate the unique binding mode of Fz7-21 at the lipid-binding groove periphery. This structural insight is absent for small-molecule comparators like F7H and SRI 37892, positioning Fz7-21 as the definitive tool for SAR-driven optimization campaigns.

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